Phenylmethylbarbituric acid

Catalog No.
S578096
CAS No.
76-94-8
M.F
C11H10N2O3
M. Wt
218.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylmethylbarbituric acid

CAS Number

76-94-8

Product Name

Phenylmethylbarbituric acid

IUPAC Name

5-methyl-5-phenyl-1,3-diazinane-2,4,6-trione

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

InChI

InChI=1S/C11H10N2O3/c1-11(7-5-3-2-4-6-7)8(14)12-10(16)13-9(11)15/h2-6H,1H3,(H2,12,13,14,15,16)

InChI Key

LSAOZCAKUIANSQ-UHFFFAOYSA-N

SMILES

CC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2

Solubility

0.00 M

Canonical SMILES

CC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2

Historical Use in Epilepsy Research

Mephobarbital belonged to a class of drugs called barbiturates, which were once the mainstay of epilepsy treatment. Researchers used PMB to study the mechanisms of action of anticonvulsant medications (). By observing the effects of PMB on seizure activity in animal models, scientists gained insights into how these drugs stabilized neuronal activity and prevented seizures.

PMB as a Research Tool

Despite its limitations as a therapeutic agent, PMB's well-defined effects on the nervous system make it a valuable tool in certain research areas. Here are two contemporary applications:

  • Neurotoxicity studies

    Researchers use PMB to induce a state of controlled neuronal depression in animal models. This allows them to study the mechanisms of neurodegenerative diseases and potential neuroprotective agents ().

  • GABergic system research

    PMB acts by enhancing the effects of a brain chemical called gamma-aminobutyric acid (GABA). GABA is the major inhibitory neurotransmitter in the central nervous system. Studies using PMB can help researchers understand the role of GABA signaling in various physiological processes and neurological disorders ().

Phenylmethylbarbituric acid, commonly known as heptobarbital, is a derivative of barbituric acid. Its chemical formula is C₁₁H₁₀N₂O₃, and it features a phenylmethyl group attached to the barbituric acid structure. This compound is classified as a barbiturate and has been utilized primarily for its sedative and hypnotic properties. It is important to note that heptobarbital has often been confused with other similar compounds, particularly methylphenobarbital, due to their structural similarities .

Typical of barbiturates:

  • Oxidation: Heptobarbital can be oxidized to yield corresponding carboxylic acids.
  • Hydrolysis: Under certain conditions, it may hydrolyze to form various degradation products.
  • Reactions with Nucleophiles: The carbonyl groups in the structure can react with nucleophiles, leading to the formation of derivatives.

These reactions are essential for understanding its chemical behavior and potential transformations in biological systems .

Heptobarbital exhibits significant biological activity, primarily as a central nervous system depressant. It functions by enhancing the effects of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits nerve transmission in the brain. This action results in sedative and hypnotic effects, making it useful in medical applications such as:

  • Sedation: It is often used preoperatively to relax patients.
  • Hypnosis: Employed for inducing sleep in patients with insomnia.
  • Anesthesia: Utilized as part of anesthesia protocols during surgical procedures.

The synthesis of phenylmethylbarbituric acid can be achieved through several methods:

  • Condensation Reactions: One common method involves the reaction of barbituric acid with phenylacetaldehyde under acidic conditions.
  • One-Pot Multicomponent Reactions: Recent advancements have introduced more efficient synthetic routes using ionic liquid catalysts or ultrasound-assisted methods, which enhance yield and reduce reaction times .
  • Modification of Existing Barbiturates: Heptobarbital can also be synthesized from other barbiturate derivatives, allowing for modifications that yield this specific compound.

These methods highlight the versatility and adaptability of synthetic approaches in organic chemistry .

Phenylmethylbarbituric acid has several applications, primarily in the medical field:

  • Medical Sedative: Historically used for its sedative properties in clinical settings.
  • Research: Used in pharmacological studies to understand the mechanisms of action of barbiturates and their effects on neurotransmission.
  • Analytical Chemistry: Employed as a standard reference compound in various analytical techniques due to its well-characterized properties .

Interaction studies involving phenylmethylbarbituric acid focus on its pharmacokinetics and pharmacodynamics:

  • Drug Interactions: Heptobarbital may interact with other central nervous system depressants, leading to enhanced sedation or respiratory depression.
  • Metabolic Pathways: Understanding how heptobarbital is metabolized can inform potential interactions with drugs that affect liver enzymes involved in drug metabolism.

Research continues to explore these interactions to better predict clinical outcomes when used alongside other medications .

Phenylmethylbarbituric acid shares structural similarities with several other compounds within the barbiturate class. Here are some notable comparisons:

Compound NameChemical FormulaUnique Features
MethylphenobarbitalC₁₁H₁₃N₂O₃Contains a methyl group instead of hydrogen on the phenyl ring; used for similar sedative effects.
PentobarbitalC₁₁H₁₅N₂O₃Shorter duration of action; widely used in euthanasia protocols and as an anesthetic.
PhenobarbitalC₁₂H₁₄N₂O₃Longer half-life; commonly used in epilepsy treatment; differs by having an additional ethyl group.

These compounds illustrate the diversity within the barbiturate class while highlighting the unique properties and applications of phenylmethylbarbituric acid .

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

218.06914219 g/mol

Monoisotopic Mass

218.06914219 g/mol

Heavy Atom Count

16

LogP

0.91 (LogP)

Melting Point

220.0 °C

UNII

GFR227X6YY

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

76-94-8

Wikipedia

Heptobarbital

Dates

Modify: 2023-08-15

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